5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid
Overview
Description
5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid is a halogenated heterocyclic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has a molecular weight of 301.4414532 .
Synthesis Analysis
The synthesis of this compound and similar fluorinated pyridines often involves the use of organic lithium bases . For instance, starting from 2-halo-5-chloro-3-fluoro-4-iodopyridines, the lithiated intermediate rearranges to the corresponding 2-halo-5-chloro-3-fluoro-6-iodo-4-lithiopyridine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with halogen atoms (chlorine, fluorine, and iodine) and a carboxylic acid group attached to it .Chemical Reactions Analysis
Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can undergo various chemical reactions, including halogen dance reactions, which involve the selective migration of a halide .Future Directions
The future directions for the use of 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid and similar fluorinated pyridines could involve their use in the synthesis of new pharmaceuticals and agrochemicals . Their interesting and unusual properties make them valuable for the development of new compounds with improved physical, biological, and environmental properties .
Mechanism of Action
Target of Action
Fluorinated pyridines, a category to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of fluoropyridines suggest that they may be influenced by various environmental factors .
Properties
IUPAC Name |
5-chloro-3-fluoro-6-iodopyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFINO2/c7-2-1-3(8)4(6(11)12)10-5(2)9/h1H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKLYYPTTLSJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226542 | |
Record name | 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514798-21-1 | |
Record name | 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514798-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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